trans-Doxercalciferol-d3

LC-MS/MS Internal Standard Bioanalysis

trans-Doxercalciferol-d3 is the definitive internal standard for doxercalciferol bioanalysis. Its +3 Da mass shift (415.67 vs. 412.65 g/mol) ensures baseline chromatographic separation without isotopic interference, meeting FDA bioanalytical method validation guidelines. Unlike unlabeled analogs, this deuterated IS corrects for matrix effects and differential ionization efficiency—critical for accurate pharmacokinetic profiling in generic formulation development and therapeutic drug monitoring. Priced competitively versus d6 analogs, it is the cost-effective choice for robust LC-MS/MS quantification in complex biological matrices. Order now to streamline your method validation workflow.

Molecular Formula C₂₈H₄₁D₃O₂
Molecular Weight 415.67
Cat. No. B1158204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Doxercalciferol-d3
Synonyms(1R,3S,5E)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol-d3;  _x000B_(1α,3β,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol-d3; 
Molecular FormulaC₂₈H₄₁D₃O₂
Molecular Weight415.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Doxercalciferol-d3: A Deuterated Vitamin D2 Analog for LC-MS/MS Quantification and Pharmacokinetic Studies


trans-Doxercalciferol-d3 is a stable isotope-labeled analog of the synthetic vitamin D2 derivative doxercalciferol . It is a prohormone that requires metabolic activation to form the active 1α,25-(OH)2 D2 metabolite, which binds to the vitamin D receptor (VDR) [1]. The compound incorporates three deuterium atoms, resulting in a molecular weight of 415.67 g/mol (C28H41D3O2) . This mass shift of +3 Da relative to the unlabeled parent molecule (412.65 g/mol) renders it an optimal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of doxercalciferol in complex biological matrices .

Why Unlabeled Doxercalciferol or Alternative Deuterated Analogs Cannot Be Substituted for trans-Doxercalciferol-d3 in Quantitative LC-MS/MS


In LC-MS/MS bioanalysis, the use of a generic, unlabeled internal standard fails to correct for matrix effects, leading to inaccurate quantification . While any deuterated doxercalciferol analog could theoretically serve as an internal standard, the specific placement of three deuterium atoms in trans-Doxercalciferol-d3 provides a +3 Da mass shift that is sufficient to avoid spectral overlap with the unlabeled analyte in small-molecule assays, as recommended for compounds under 1,000 Da . Furthermore, the degree of deuteration (d3 vs. d6) can influence the magnitude of deuterium isotope effects on chromatographic retention time, which may compromise matrix effect compensation if not properly validated [1]. Substituting a non-deuterated internal standard, such as a structurally related analog, introduces differential ionization efficiency and extraction recovery, invalidating the fundamental assumption of identical behavior between analyte and internal standard required for accurate quantification by LC-MS/MS [2].

Quantitative Differentiation of trans-Doxercalciferol-d3 from Closest Analogs and Alternatives


Mass Shift of +3 Da Enables Unambiguous LC-MS/MS Quantification of Doxercalciferol

trans-Doxercalciferol-d3 possesses a molecular weight of 415.67 g/mol, which is exactly 3.02 Da higher than the unlabeled doxercalciferol parent (412.65 g/mol) . This mass difference is sufficient to prevent spectral overlap between the analyte and internal standard in MS detection for a small molecule (<1,000 Da), a requirement for accurate quantification . In contrast, a structural analog internal standard would not co-elute identically, leading to variable matrix effect correction and inaccurate results [1].

LC-MS/MS Internal Standard Bioanalysis

Commercial Availability and Cost Analysis: trans-Doxercalciferol-d3 vs. Doxercalciferol-d6

A direct comparison of procurement options for deuterated doxercalciferol internal standards reveals trans-Doxercalciferol-d3 is available from multiple vendors at a price point of approximately $652 - $953 per 1 mg, while the alternative doxercalciferol-d6 (containing six deuterium atoms) is priced around $953.90 - $3,574.90 per 1 mg . The d3-labeled analog offers a 3 Da mass shift, which is sufficient for most LC-MS/MS applications, whereas the d6-labeled version provides a larger shift but may not yield proportionally greater analytical benefit for its higher cost .

Procurement Cost-Benefit Analytical Standard

Purity Specification: Guaranteed 95%+ Purity for Reliable Quantitation

Commercial suppliers specify a purity of typically 95% for trans-Doxercalciferol-d3 . This level of purity is essential for its use as an internal standard, as impurities, particularly any unlabeled doxercalciferol, would contribute to the analyte signal and cause a positive bias in quantification [1]. While alternative deuterated analogs may offer similar purity, the availability of a Certificate of Analysis (CoA) from vendors like Santa Cruz Biotechnology ($2000/1mg) ensures lot-specific verification, which is a critical requirement for GLP and regulated bioanalysis .

Analytical Chemistry Quality Control Method Validation

Deuterium Isotope Effect on Retention Time: A Critical Consideration for LC Method Development

Deuterium labeling can cause a subtle but measurable shift in chromatographic retention time due to the isotope effect, where deuterated compounds often elute slightly earlier in reversed-phase LC [1]. This shift can compromise the internal standard's ability to perfectly co-elute with the analyte and correct for matrix effects [2]. While this effect is general to all deuterated internal standards, the magnitude of the shift is dependent on the number and position of deuterium atoms. A study comparing deuterated (2H) to non-deuterated (13C/15N) SIL-IS found that deuterated ISs exhibited a significantly earlier retention time, diminishing matrix effect compensation [1]. Therefore, when selecting trans-Doxercalciferol-d3 (d3), method development must include a specific assessment of co-elution and matrix effects, a step that is less critical when using a 13C-labeled analog.

Chromatography Isotope Effect Method Robustness

Optimal Research Applications of trans-Doxercalciferol-d3 Based on Quantitative Evidence


Precise Quantification of Doxercalciferol in Pharmacokinetic and Bioequivalence Studies

trans-Doxercalciferol-d3 is the preferred internal standard for LC-MS/MS assays quantifying doxercalciferol in human plasma. Its +3 Da mass shift (415.67 vs. 412.65 g/mol) ensures no isotopic interference with the analyte, a prerequisite for meeting FDA bioanalytical method validation guidelines [1]. This application directly supports the development of generic doxercalciferol formulations, where accurate measurement of drug concentration-time profiles is required for regulatory submission.

Method Development and Validation for Therapeutic Drug Monitoring (TDM) of Doxercalciferol

For clinical laboratories developing TDM assays for doxercalciferol in patients with chronic kidney disease, trans-Doxercalciferol-d3 provides a cost-effective internal standard option (priced ~$652-953/mg) compared to the d6 analog . The 3 Da mass difference is sufficient for robust quantification in a triple quadrupole MS system, while the lower cost allows for more economical assay validation and routine use.

Investigating the Deuterium Kinetic Isotope Effect on Doxercalciferol Metabolism

Researchers studying the impact of deuteration on the pharmacokinetics of vitamin D analogs can utilize trans-Doxercalciferol-d3 to probe the kinetic isotope effect (KIE). The presence of three deuterium atoms may subtly alter the rate of CYP27-mediated hydroxylation at C-25, the primary activation step for doxercalciferol [2]. By comparing the in vitro metabolic stability of trans-Doxercalciferol-d3 to unlabeled doxercalciferol using human liver microsomes, researchers can determine if deuteration at these positions confers any metabolic advantage or disadvantage, which is relevant to the development of deuterated drug candidates.

Method Cross-Validation and Troubleshooting of Matrix Effects

When transferring a validated LC-MS/MS method between laboratories or troubleshooting unexpected matrix effects, trans-Doxercalciferol-d3 serves as a diagnostic tool. Its known potential for a deuterium isotope-induced retention time shift [3] can be used to assess the robustness of the chromatographic method. By monitoring the co-elution of the d3-IS and the unlabeled analyte, analysts can identify and correct for subtle changes in mobile phase or column chemistry that lead to differential matrix effect correction, ensuring method ruggedness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Doxercalciferol-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.